molecular formula C16H20O3 B1613425 cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-68-2

cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1613425
CAS RN: 733742-68-2
M. Wt: 260.33 g/mol
InChI Key: KPDXKWXAVCEDNQ-QWHCGFSZSA-N
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Description

“Cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is an organic chemical compound . It is not chirally pure and contains a mixture of enantiomers . The compound has a CAS Number of 733742-68-2 .


Molecular Structure Analysis

The linear formula of this compound is C16H20O3 . The IUPAC name is (1R,2S)-2-(2,6-dimethylbenzoyl)cyclohexanecarboxylic acid . The InChI code is 1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 260.33 .

Scientific Research Applications

Organic Synthesis

In the field of organic chemistry, this compound is utilized as a chiral building block for the synthesis of complex molecules . Its chiral nature allows for the creation of enantiomerically pure substances, which are crucial for the development of drugs with specific biological activities.

Analytical Chemistry

The compound serves as a standard for calibrating analytical instruments in the measurement of chiral compounds . Its known purity and structural configuration make it an ideal reference material for ensuring the accuracy of chiral analyses.

Conformational Studies

The compound’s structure is ideal for conformational studies to understand the stability of disubstituted cyclohexanes . These studies are fundamental in predicting the behavior of similar compounds in various chemical environments.

properties

IUPAC Name

(1R,2S)-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDXKWXAVCEDNQ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641355
Record name (1R,2S)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

CAS RN

733742-68-2
Record name (1R,2S)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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